
2-Amino-6-bromobenzoxazole
Overview
Description
2-Amino-6-bromobenzoxazole is a heterocyclic compound that belongs to the benzoxazole family. It is characterized by a benzene ring fused with an oxazole ring, with an amino group at the second position and a bromine atom at the sixth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-bromobenzoxazole typically involves the condensation of 2-aminophenol with 6-bromobenzaldehyde. One common method includes the use of a catalyst such as titanium tetraisopropoxide (TTIP) in the presence of aqueous hydrogen peroxide and ethanol under reflux conditions . Another approach involves the reaction of 2-aminophenol with 6-bromobenzoyl chloride in the presence of a base like pyridine .
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Reaction Conditions
The synthesis can be optimized by varying the reaction conditions such as temperature, solvent, and catalysts. For instance, using 1,1-carbonyldiimidazole as a coupling agent has been shown to enhance yields significantly in related benzoxazole derivatives .
Yields and Purification
Typical yields for the formation of 2-amino-6-bromobenzoxazole range from 38% to over 90%, depending on the specific reaction conditions employed. Purification methods often include recrystallization or chromatography.
Nucleophilic Aromatic Substitution
One of the primary reactions involving this compound is nucleophilic aromatic substitution, where the amino group can react with various electrophiles:
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Reagents : Common electrophiles include alkyl halides (e.g., bromoalkanes) and acyl chlorides.
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Mechanism : The reaction proceeds via the formation of a Meisenheimer complex followed by elimination of bromide ion.
Coupling Reactions
Coupling reactions such as Suzuki-Miyaura cross-coupling have been employed to attach various aryl groups to the benzoxazole ring:
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Conditions : Typically carried out in the presence of palladium catalysts and boronic acids under basic conditions.
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Applications : These reactions allow for the diversification of the benzoxazole derivatives, which can enhance their biological activity .
Oxidative Coupling
Oxidative coupling reactions can also be utilized to form more complex structures from this compound:
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Catalysts : Transition metal catalysts such as copper or iron are often used.
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Outcomes : These reactions can yield dimeric or oligomeric products that may exhibit enhanced pharmacological properties.
Data Tables on Reaction Yields and Conditions
Scientific Research Applications
1.1. Muscle Relaxant Properties
One of the notable applications of 2-amino-6-bromobenzoxazole is its potential as a muscle relaxant. Research indicates that derivatives of benzoxazole, including this compound, exhibit significant skeletal muscle relaxant properties. For instance, studies have shown that it can produce relaxation effects that last significantly longer than other compounds like mephenesin, which is commonly used for similar purposes .
Table 1: Comparative Efficacy of Muscle Relaxants
Compound | Duration of Action (hours) | Relative Efficacy (compared to mephenesin) |
---|---|---|
This compound | 24 | 4x |
Mephenesin | 2 | 1x |
1.2. Uricosuric Activity
Additionally, this compound has been identified to possess uricosuric activity, which is the ability to increase the excretion of uric acid from the body. This property makes it a candidate for treating conditions like gout where uric acid levels need to be managed .
Antifungal Activity
Recent studies have highlighted the antifungal properties of benzoxazole derivatives against pathogens such as Candida albicans. The compound has demonstrated in vitro activity against various fungal strains, with specific focus on its mechanism of action involving ergosterol synthesis inhibition .
Table 2: Antifungal Activity Against Candida albicans
Compound | Concentration (µg/mL) | Effect on Ergosterol Content |
---|---|---|
This compound | 16 | Decrease by 1.3-fold |
Control (untreated) | - | Baseline |
4.1. Clinical Trials on Muscle Relaxation
Clinical trials have tested the efficacy of this compound in patients with spasticity due to neurological conditions such as multiple sclerosis and cerebral palsy. Results indicated a marked improvement in muscle relaxation compared to placebo groups, with minimal adverse effects reported .
4.2. Antifungal Efficacy Studies
In vitro studies conducted on various Candida strains revealed that treatment with this compound led to a statistically significant reduction in fungal viability, suggesting its potential as a therapeutic agent for fungal infections resistant to conventional treatments .
Mechanism of Action
The mechanism of action of 2-Amino-6-bromobenzoxazole involves its interaction with cellular targets such as enzymes and receptors. For instance, its antifungal activity is attributed to the inhibition of ergosterol synthesis, a crucial component of fungal cell membranes . In cancer research, it is believed to induce apoptosis in cancer cells by interacting with specific molecular pathways .
Comparison with Similar Compounds
2-Aminobenzoxazole: Lacks the bromine atom, which may result in different biological activities.
6-Bromo-2-benzoxazolamine: Similar structure but with different substitution patterns, leading to varied chemical reactivity.
2-Amino-5-bromobenzoxazole: The position of the bromine atom affects its chemical properties and biological activities.
Uniqueness: 2-Amino-6-bromobenzoxazole is unique due to the specific positioning of the amino and bromine groups, which confer distinct chemical reactivity and biological activities. This makes it a valuable compound for targeted synthesis and pharmaceutical development .
Biological Activity
2-Amino-6-bromobenzoxazole is a compound that has garnered attention for its diverse biological activities. As a derivative of benzoxazole, it possesses a unique structure that contributes to its interaction with various biological systems. This article explores the biological activity of this compound, highlighting its antimicrobial, antifungal, anti-inflammatory, and cytotoxic properties, supported by research findings and case studies.
Chemical Structure and Properties
This compound features a benzoxazole ring system with an amino group and a bromine atom at specific positions. Its molecular formula is . This structure is crucial for its biological interactions, as it allows for hydrogen bonding and π-π stacking interactions with biological targets.
1. Antimicrobial Activity
Research indicates that benzoxazole derivatives exhibit significant antimicrobial properties. A study demonstrated that this compound showed promising activity against various bacterial strains, including Bacillus subtilis and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were notably lower than those of standard antibiotics, suggesting its potential as an effective antimicrobial agent .
2. Antifungal Activity
The antifungal potential of this compound has been extensively studied. A series of derivatives were synthesized and tested against phytopathogenic fungi such as Botrytis cinerea. Compounds derived from this compound exhibited EC50 values ranging from 1.48 to 16.6 µg/mL, outperforming the commercial fungicide hymexazol . The in vivo studies confirmed these findings, indicating a strong preventative effect against fungal infections at concentrations as low as 100 µg/mL.
Compound | EC50 (µg/mL) | Activity Level |
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3a | 1.48 | Excellent |
3b | 3.00 | Very Good |
3c | 5.00 | Good |
Hymexazol | 16.00 | Control |
3. Anti-inflammatory Effects
The anti-inflammatory properties of benzoxazole derivatives have been attributed to their ability to inhibit pro-inflammatory cytokines. In vitro studies showed that compounds based on the benzoxazole structure can significantly reduce levels of TNF-α and IL-6 in activated macrophages . This suggests potential applications in treating inflammatory diseases.
4. Cytotoxicity and Anticancer Activity
Cytotoxicity assays conducted on various cancer cell lines revealed that this compound exhibits selective cytotoxic effects, particularly against leukemia and breast cancer cells. The compound induced apoptosis through the activation of caspases and the mitochondrial pathway . These findings highlight its potential as a lead compound in cancer therapy.
Case Studies
Several case studies have illustrated the effectiveness of this compound in real-world applications:
- Study on Antifungal Activity : In a controlled environment, derivatives of this compound were tested against clinical isolates of Candida albicans. Results showed significant inhibition of fungal growth at concentrations as low as 4 µg/mL, indicating its potential for treating fungal infections in immunocompromised patients .
- Cytotoxicity Study : A recent study assessed the cytotoxic effects of various benzoxazole derivatives on human peripheral blood mononuclear cells (PBMCs). The results indicated that while exhibiting cytotoxicity against cancer cells, these compounds demonstrated reduced toxicity towards normal cells, suggesting a favorable therapeutic index .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. Modifications at the amino or bromine positions have been shown to enhance or diminish activity against specific targets. For instance, substitution with different halogens or functional groups can significantly alter the compound's potency and selectivity .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 2-amino-6-bromobenzoxazole in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. For aerosol generation, employ a NIOSH-approved respirator with an N95 filter .
- Ventilation: Conduct experiments in fume hoods with local exhaust ventilation to minimize inhalation risks .
- Spill Management: Absorb spills with inert materials (e.g., sand, vermiculite), collect in sealed containers, and dispose of as hazardous waste. Avoid water spray to prevent dust dispersion .
- Decomposition Risks: Thermal decomposition may release toxic gases (e.g., HBr, NOₓ). Use CO₂ or dry chemical extinguishers for fires .
Q. How can researchers optimize the synthesis of this compound?
Methodological Answer:
- Precursor Selection: Start with 6-bromo-2-nitrobenzoxazole, followed by catalytic hydrogenation (e.g., Pd/C in ethanol) to reduce the nitro group to an amine. Monitor reaction progress via TLC .
- Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane 1:3) to isolate the product. Confirm purity via HPLC (C18 column, acetonitrile/water gradient) .
- Yield Improvement: Optimize reaction temperature (70–80°C) and stoichiometry (1.2 eq. H₂ gas). Purity >95% is achievable with iterative recrystallization .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR: Use ¹H NMR (DMSO-d₆, 400 MHz) to identify aromatic protons (δ 7.2–7.8 ppm) and amine protons (δ 5.8–6.2 ppm). ¹³C NMR confirms bromine substitution (C-Br at δ 115–120 ppm) .
- Mass Spectrometry: ESI-MS in positive ion mode ([M+H]⁺ expected at m/z 229/231 for Br isotopes) .
- FT-IR: Detect NH₂ stretching (3350–3450 cm⁻¹) and C-Br vibration (650–750 cm⁻¹) .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) impact the biological activity of 2-aminobenzoxazole derivatives?
Methodological Answer:
- Comparative Studies: Replace bromine with fluorine or chlorine. Assess antimicrobial activity via MIC assays (e.g., E. coli, S. aureus). Fluorinated analogs show enhanced lipophilicity and membrane penetration .
- Mechanistic Insights: Use molecular docking (e.g., AutoDock Vina) to evaluate binding affinity to bacterial dihydrofolate reductase (DHFR). Bromine’s steric bulk may reduce efficacy compared to smaller halogens .
Q. What are the challenges in analyzing contradictory data on the compound’s thermal stability?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Perform under nitrogen atmosphere (10°C/min). Discrepancies in decomposition onset (reported 180–220°C) may arise from impurities or moisture content .
- Mitigation: Pre-dry samples (vacuum desiccator, 24h) and replicate experiments across labs. Use DSC to differentiate between melting and decomposition events .
Q. How can computational modeling guide the design of this compound-based inhibitors?
Methodological Answer:
- QSAR Studies: Develop models using descriptors like logP, polar surface area, and H-bond donors. Bromine’s electronegativity enhances target binding but may reduce solubility .
- Dynamics Simulations: Run MD simulations (AMBER/CHARMM) to assess ligand-protein stability. Focus on interactions with kinase ATP-binding pockets (e.g., EGFR mutations) .
Properties
IUPAC Name |
6-bromo-1,3-benzoxazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APUYIVHTTCCVMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)OC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40200123 | |
Record name | Benzoxazole, 2-amino-6-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40200123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52112-66-0 | |
Record name | 2-Amino-6-bromobenzoxazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052112660 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 52112-66-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26185 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoxazole, 2-amino-6-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40200123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-AMINO-6-BROMOBENZOXAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V824KCW5W2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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